N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
“N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-a]pyrimidines are diverse. One notable reaction is the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction . This reaction proceeds through a cage intermediate or a transition state .Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are considered promising scaffolds for the design of new medicines . Their synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites make them an interesting area for future research .
Properties
IUPAC Name |
N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-3-2-4-10(7-9)16-12(18)11-8-15-14-17(13(11)19)5-6-20-14/h2-8H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCGJEZSWYCTDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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